molecular formula C9H16O2 B13757591 4,6,6-Trimethyloxepan-2-one CAS No. 2549-57-7

4,6,6-Trimethyloxepan-2-one

Cat. No.: B13757591
CAS No.: 2549-57-7
M. Wt: 156.22 g/mol
InChI Key: OSKVFHONCZMKCM-UHFFFAOYSA-N
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Description

4,6,6-Trimethyloxepan-2-one is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is also known by its CAS number 2549-57-7 . This compound is a lactone, specifically a derivative of oxepanone, and is characterized by the presence of three methyl groups attached to the oxepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,5-trimethyl-6-hydroxyhexanoic acid with an acid catalyst to induce lactonization, forming the oxepanone ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethyloxepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6,6-Trimethyloxepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,6-Trimethyloxepan-2-one involves its interaction with various molecular targets. As a lactone, it can act as a reactive intermediate in biochemical pathways, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6,6-Trimethyl-4,5,6,7-tetrahydrooxepin-2(3H)-one
  • 3,5,5-Trimethyl-6-hydroxyhexanoic acid 1,6-lactone
  • β,δ,δ-trimethyl-ε-caprolactone

Uniqueness

4,6,6-Trimethyloxepan-2-one is unique due to its specific substitution pattern on the oxepane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized polymers and materials that require specific structural features .

Properties

CAS No.

2549-57-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4,6,6-trimethyloxepan-2-one

InChI

InChI=1S/C9H16O2/c1-7-4-8(10)11-6-9(2,3)5-7/h7H,4-6H2,1-3H3

InChI Key

OSKVFHONCZMKCM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OCC(C1)(C)C

Origin of Product

United States

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